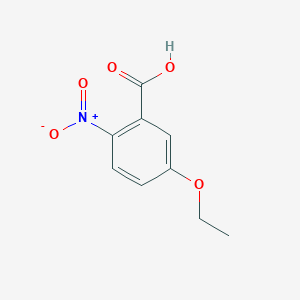
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide is a complex organic compound that belongs to the family of benzamides This compound is known for its unique structure which combines a cyclopropane ring, a tetrahydroisoquinoline moiety, and a trifluoromethoxy benzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide typically involves a multi-step organic synthesis process The procedure generally starts with the preparation of the cyclopropanecarbonyl precursor, followed by its coupling with the tetrahydroisoquinoline derivative
Industrial Production Methods
On an industrial scale, the production of this compound may be optimized by employing catalytic processes, high-yielding reaction pathways, and robust purification methods. The use of flow chemistry and continuous manufacturing techniques could enhance the scalability and efficiency of its production.
化学反応の分析
Types of Reactions
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide can undergo various types of chemical reactions including:
Oxidation: The cyclopropane ring and tetrahydroisoquinoline moiety can be susceptible to oxidative processes.
Reduction: Specific functional groups within the molecule can be targeted by reducing agents.
Substitution: Aromatic substitution reactions can occur on the benzamide ring, especially at positions activated by the trifluoromethoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, and Friedel-Crafts reagents. These reactions typically require controlled conditions such as specific pH levels, temperatures, and solvents to optimize yields and selectivities.
Major Products
The major products of these reactions depend on the specific type of reaction and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or amines.
科学的研究の応用
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor-binding studies and its interactions with various biomolecules.
Medicine: Explored for its pharmacological properties, including potential activity as an anti-inflammatory, anti-cancer, or neuroprotective agent.
Industry: Utilized in the design of new materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyclopropane and tetrahydroisoquinoline moieties may facilitate binding to enzymes or receptors, while the trifluoromethoxybenzamide group can influence the compound's pharmacokinetic properties. This combination of structural features allows it to exert its biological effects through multiple pathways, potentially modulating enzymatic activity, receptor signaling, or gene expression.
類似化合物との比較
Compared to other benzamide derivatives, N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethoxy)benzamide stands out due to its unique structural motifs and the presence of a trifluoromethoxy group. Similar compounds include:
N-(4-(trifluoromethoxy)phenyl)benzamide: Lacks the cyclopropanecarbonyl and tetrahydroisoquinoline moieties, which may affect its biological activity.
N-(2-(cyclopropanecarbonyl)phenyl)benzamide: Misses the tetrahydroisoquinoline and trifluoromethoxybenzamide groups, leading to different chemical properties.
N-(2-(tetrahydroisoquinolin-7-yl)phenyl)benzamide: Does not possess the cyclopropanecarbonyl and trifluoromethoxybenzamide groups, altering its interaction with biological targets. The presence of these unique structural features in this compound contributes to its distinct chemical and biological properties, setting it apart from other benzamide derivatives.
特性
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O3/c22-21(23,24)29-18-7-4-14(5-8-18)19(27)25-17-6-3-13-9-10-26(12-16(13)11-17)20(28)15-1-2-15/h3-8,11,15H,1-2,9-10,12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGUDVIMCWDXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-3-[2-(4-methylphenyl)-2-oxoethyl]imidazolidine-2,4,5-trione](/img/structure/B2445133.png)


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2445138.png)
![N-mesityl-2-[4-(4-methylbenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B2445140.png)


![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-bromobenzoate](/img/structure/B2445143.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2445145.png)
![Tert-butyl N-[(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.2]octanyl]carbamate](/img/structure/B2445146.png)

![N-(3-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2445149.png)
![2-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2445150.png)
